DS-1001b - 1898207-64-1

DS-1001b

Catalog Number: EVT-266553
CAS Number: 1898207-64-1
Molecular Formula: C29H29Cl3FN3O4
Molecular Weight: 608.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate, also known as DS-1001b, is a novel small molecule inhibitor specifically designed to target mutant isocitrate dehydrogenase 1 (IDH1). [, ] This compound exhibits high selectivity for mutant IDH1 over its wild-type counterpart and demonstrates promising blood-brain barrier (BBB) permeability. [, ] DS-1001b plays a crucial role in scientific research, particularly in investigating the therapeutic potential of targeting mutant IDH1 in various cancers, especially gliomas. [, , , , ]

Mechanism of Action

DS-1001b acts as a selective inhibitor of mutant IDH1, specifically targeting the R132H and R132C mutations commonly found in gliomas. [, ] These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts cellular processes and promotes tumorigenesis. [, , ] By binding to mutant IDH1, DS-1001b effectively inhibits the production of 2-HG, thereby restoring normal cellular function and impeding tumor growth. [, ]

Studies demonstrate that DS-1001b treatment leads to a significant reduction of 2-HG levels in both in vitro and in vivo models. [, ] This inhibition of 2-HG production has been linked to the compound's anti-tumor activity, suggesting that blocking this metabolic pathway holds therapeutic potential. [, ] Additionally, DS-1001b has been observed to induce the expression of glial fibrillary acidic protein, a marker of glial cell differentiation, suggesting a potential role in promoting a less aggressive tumor phenotype. []

Applications

DS-1001b has demonstrated promising results in various preclinical studies and is currently being investigated in a Phase I clinical trial for patients with recurrent or progressive IDH1 mutant gliomas (NCT03030066). [, , , ] The compound has shown efficacy in reducing 2-HG levels and suppressing tumor growth in both in vitro and in vivo models of IDH1 mutant glioma. [, ] Key applications include:

  • Targeting IDH1 Mutant Gliomas: DS-1001b has shown promising preclinical results in inhibiting the growth of IDH1 mutant gliomas, both in vitro and in vivo. [, ] It effectively reduces 2-HG levels and shows potential in promoting tumor cell differentiation. [, ]
  • Investigating Synthetic Lethality: Researchers are exploring DS-1001b's potential in combination therapies, identifying targets that, when inhibited alongside mutant IDH1, could enhance tumor suppression. []
  • Exploring Applications in Chondrosarcoma: Preliminary research suggests DS-1001b may have therapeutic potential in chondrosarcoma, another cancer type harboring IDH1 mutations. [] The compound's ability to ameliorate aberrant histone modifications in this context warrants further investigation. []
Future Directions
  • Determining Optimal Dosing and Treatment Regimens: Further research is needed to determine the optimal dosing and treatment schedule for DS-1001b in clinical settings. [, ]
  • Evaluating Long-Term Efficacy and Safety: Long-term studies are crucial to assess the sustained efficacy and safety of DS-1001b in patients with IDH1 mutant gliomas. [, ]
  • Investigating Combination Therapies: Combining DS-1001b with other therapies, such as chemotherapy or immunotherapy, could potentially enhance its therapeutic efficacy. []
  • Expanding Applications to Other Cancer Types: Given its effectiveness in targeting IDH1 mutations, exploring DS-1001b's potential in other cancer types harboring similar mutations, such as acute myeloid leukemia and chondrosarcoma, could be beneficial. [, ]

DS-1001a

  • Compound Description: DS-1001a is a potent and selective inhibitor of mutant IDH1. It is the free form of DS-1001b, meaning that DS-1001b is a salt form of DS-1001a. [] DS-1001a was radiolabeled with carbon-14 ([¹⁴C]DS-1001a) to study its brain exposure in mice, demonstrating its ability to cross the blood-brain barrier. []
  • Relevance: DS-1001a is the free form of the target compound DS-1001b and shares the same core chemical structure and mechanism of action. The primary difference lies in their formulation, with DS-1001b being a tert-butylamine salt of DS-1001a to enhance its pharmaceutical properties. []

Compound A

  • Compound Description: Compound A is a derivative of DS-1001b used in X-ray crystallography studies to elucidate the binding mode of DS-1001b with mutant IDH1. [] The analysis revealed that Compound A binds to the allosteric pocket of the IDH1R132C dimer, stabilizing it in an "open" inactive conformation. []

2-Hydroxyglutarate (2-HG)

  • Compound Description: 2-HG is an oncometabolite produced by mutant IDH1 and IDH2 enzymes. Instead of converting isocitrate to α-ketoglutarate (α-KG), mutant IDHs convert α-KG to 2-HG. [] Accumulation of 2-HG in cells leads to aberrant epigenetic modifications and contributes to tumorigenesis. []
  • Relevance: 2-HG is the product of the enzymatic reaction catalyzed by mutant IDH1, the target of DS-1001b. DS-1001b inhibits the production of 2-HG by mutant IDH1, thus reducing its levels in tumors. [, , , ] The reduction of 2-HG levels by DS-1001b is a key indicator of its efficacy in inhibiting mutant IDH1 activity. [, , , ]

α-Ketoglutarate (α-KG)

  • Compound Description: α-KG is a key metabolite involved in various cellular processes, including the tricarboxylic acid (TCA) cycle and epigenetic regulation. It is the natural substrate of wild-type IDH1 and IDH2 enzymes. []
  • Relevance: α-KG is the substrate that mutant IDH1 abnormally converts into 2-HG. By inhibiting mutant IDH1, DS-1001b aims to restore the normal metabolic flux of α-KG and prevent the accumulation of the oncometabolite 2-HG. []

Properties

CAS Number

1898207-64-1

Product Name

DS-1001b

IUPAC Name

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine

Molecular Formula

C29H29Cl3FN3O4

Molecular Weight

608.9 g/mol

InChI

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+;

InChI Key

UPPAAWQBZQBNIE-USRGLUTNSA-N

SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N

Solubility

Soluble in DMSO

Synonyms

DS-1001B; DS 1001B; DS1001B; DS-1001; DS 1001; DS1001.

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N

Isomeric SMILES

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.